2-phenoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-phenoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide” is a versatile material used in scientific research. It exhibits unique properties that make it valuable for various applications in fields like pharmaceuticals, materials science, and organic chemistry. It is a potent and selective PDE10A inhibitor .
Molecular Structure Analysis
The molecular structure of “2-phenoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide” is complex and diverse, making it an intriguing compound for further exploration. X-ray crystallographic studies revealed two novel binding modes to the catalytic site of the PDE10A enzyme .Physical And Chemical Properties Analysis
The compound’s molecular weights were <725 daltons with <6 hydrogen bond donors and <20 hydrogen bond acceptors, fulfilling the criteria of Lipinski’s rule of five and were found to be in the acceptable range for evaluation of the drug-like molecules .Aplicaciones Científicas De Investigación
Structure-Activity Relationships in Antiulcer Agents
Research into antiulcer agents led to the synthesis of N-[3-(3-(Piperidinomethyl)phenoxy)propyl]butanamides, which exhibit significant antisecretory activity against histamine-induced gastric acid secretion. The structural variations, particularly the presence of a 1-methyl-1H-tetrazol-5-ylthio moiety, indicate the potential for this compound class in developing antiulcer medications. This study highlights the possibility of isosteric replacement in the molecular structure to enhance pharmacological activity, providing insights into the compound's utility in medical research (I. Ueda et al., 1991).
Chymotrypsin Inhibitory Activity
In the study of bioactive constituents of Jolyna laminarioides, a compound exhibiting chymotrypsin inhibitory activity was isolated, demonstrating potential therapeutic applications in treating conditions involving this enzyme. The compound's activity against Escherichia coli and Shigella boydii further underscores its potential in antimicrobial therapies (Atta-ur-rahman et al., 1997).
Anti-inflammatory and Antimicrobial Agents
A series of novel compounds synthesized through multi-component cyclo-condensation reactions demonstrated notable anti-bacterial, antifungal, and anti-inflammatory activities. These findings suggest the compound's potential application in developing new therapies for bacterial and fungal infections, as well as inflammation-related disorders (B. V. Kendre et al., 2015).
Pharmacological Properties of Piperidine Derivatives
Research on 1-substituted piperidines has explored their synthesis, pharmacological properties, and applications, including derivatives such as trihexyphenidyl, biperiden, and pridinol. These studies provide valuable insights into the therapeutic potential of piperidine derivatives in treating various conditions, highlighting the broad applicability of compounds related to 2-phenoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide in pharmaceutical research (R. Vardanyan, 2018).
Mecanismo De Acción
Target of Action
Similar compounds with a pyrazine core have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It can be inferred that similar compounds interact with their targets to inhibit the growth of mycobacterium tuberculosis h37ra .
Biochemical Pathways
Similar compounds have been shown to exhibit anti-tubercular activity, suggesting they may affect pathways related to the growth and survival of mycobacterium tuberculosis .
Result of Action
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra .
Propiedades
IUPAC Name |
2-phenoxy-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-15(25-17-5-3-2-4-6-17)19(24)22-13-16-7-11-23(12-8-16)18-14-20-9-10-21-18/h2-6,9-10,14-16H,7-8,11-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILGGKCCGKDWCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCN(CC1)C2=NC=CN=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.